The table below summarizes the core quantitative and structural data for MEN 10208:
| Property | Description |
|---|---|
| CAS Number | 129781-07-3 [1] [2] [3] |
| Molecular Formula | C₆₁H₇₅N₁₅O₁₂ [1] [3] |
| Molecular Weight | 1210.34 g/mol [1] [3] |
| Sequence (IUPAC) | Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ [1] [3] |
| Sequence (Shortened) | TDY-dW-V-dW-dW-R-NH₂ [1] |
| Primary Biological Role | Neurokinin A (NKA) antagonist; selective for the NK2 receptor [1] [2] |
| Storage & Shipping | Store at recommended conditions (see Certificate of Analysis); typically shipped at room temperature in continental US [1] |
This compound functions by selectively blocking the Neurokinin-2 (NK2) receptor. The diagram below illustrates the signaling pathway it inhibits.
This compound inhibits NKA signaling by blocking the NK2 receptor [1] [2].
This compound is a tool compound for investigating NK2 receptor function. The following workflow outlines a typical experiment using this antagonist.
General workflow for studying this compound antagonism in isolated tissue experiments.
Detailed Experimental Methodology
This protocol is adapted from standard pharmacologic practices for characterizing receptor antagonists in vitro.
Step 1: Tissue Preparation
Step 2: Establish Agonist Response
Step 3: Pre-incubation with Antagonist
Step 4: Agonist Challenge
Step 5: Data Acquisition and Analysis
MEN 10208 is identified as a neurokinin A (NKA) antagonist with low affinity for a specific subtype of the NK2 receptor (NK2R) [1] [2]. The table below summarizes its known receptor binding profile.
| Property | Description / Value |
|---|---|
| Receptor Target | Neurokinin NK2 Receptor (NK2R) [3] |
| Ligand | Neurokinin A (NKA) [1] [2] |
| Biological Activity | Antagonist [1] [2] |
| Reported Affinity | Low affinity for the bovine/stomach NK2 receptor subtype [1] [2] |
| Comparative Antagonist | MEN 10207 (high affinity for the same receptor) [1] [2] |
| Functional Assay | Inhibition of neurokinin A-induced polyphosphoinositide hydrolysis [1] [2] |
The primary data on this compound comes from competitive radioligand binding assays and second messenger functional assays conducted in the early 1990s [1] [2].
NK2 receptors are G-protein coupled receptors (GPCRs). Their activation typically triggers the signaling pathway shown in the diagram below.
Neurokinin A binding to NK2 receptor triggers Gq protein activation and downstream signaling [3].
The table below summarizes the key information from the identified 1991 study on the solid-phase synthesis of MEN 10208 [1].
| Aspect | Findings from Comparative Study |
|---|---|
| Peptide Sequence | Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ [1] |
| Biological Role | Neurokinin A (NK-2) selective tachykinin antagonist [1] |
| Synthesis Challenge | Coupling difficulties with hydrophobic amino acids (D-Trp, Val); deletion sequences despite negative Kaiser test [1] |
| Hypothesized Cause | Steric hindrance from hydrophobic residues, making the growing peptide's amino group inaccessible [1] |
| Boc Strategy Outcome | Unsatisfactory, yielding considerable deletion sequences [1] |
| Superior Fmoc Strategy | Conducted on a DOD resin for peptide amides using DCC/HOBt chemistry [1] |
| Result of Fmoc Method | Higher yield and purity of the crude peptides [1] |
The following diagram illustrates the general workflow and key decision points for the solid-phase synthesis of this compound as described in the study.
Synthesis strategy comparison for this compound, based on 1991 study findings [1].
Here is a detailed breakdown of the methodology that proved superior for synthesizing this compound [1]:
A competitive radioligand binding assay investigates the interaction between an unlabeled test compound (like MEN 10208) and a fixed concentration of a radiolabeled ligand for a specific receptor [1] [2]. The core principle is that the two molecules compete for a limited number of receptor binding sites. By measuring how the test compound displaces the radioligand, you can determine the affinity (potency) of the unlabeled compound, expressed as an inhibition constant (Ki) [2] [3] [4].
These assays are a gold standard for measuring ligand-receptor affinity due to their robustness and sensitivity, and they can be used to determine association and dissociation rates for unlabeled compounds [1] [2].
The general protocol involves incubating a receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor. The receptor-bound radioligand is then separated from the free radioligand, and the bound radioactivity is quantified [5] [2] [6].
The workflow and data analysis relationships can be summarized as follows:
The primary goal is to determine the IC50 value—the concentration of the unlabeled competitor that displaces 50% of the specific radioligand binding. The IC50 is then used to calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand [2] [8].
The table below summarizes critical parameters for a successful assay.
| Parameter | Considerations & Optimization Tips |
|---|---|
| Defining Non-Specific Binding | Essential. Determined by parallel incubation with a high concentration (e.g., 10 μM) of a known, potent, unlabeled competitor. Specific binding = Total binding - Non-specific binding [6]. |
| Radioligand Concentration | Use a concentration at or below its Kd value to ensure sensitivity in competition assays [3]. |
| Membrane Protein Concentration | Should be optimized to ensure that <10% of the total radioligand is bound (to avoid ligand depletion) [7]. In SPA, titrate carefully as background can be an issue [3]. |
| Incubation Time & Temperature | Must be sufficient to reach equilibrium. This should be validated through kinetic experiments [1] [2]. |
| Ligand Stability | ³H-ligands are generally stable for 3-6 months. ¹²⁵I-ligands should be used within 1-2 months of manufacture [3]. |
| Challenge | Potential Solution |
|---|
| High Non-Specific Binding | • Optimize wash volumes and speed in filtration assays. • Include BSA or salts/detergents in the wash buffer [3]. • For hydrophobic ligands, use BSA-coated filters [3]. | | High Assay Variability (Filtration) | • Ensure rapid and consistent filtration and washing across all samples. • Pre-soak filters in buffer with BSA or PEI to reduce binding to the filter itself [7]. | | Low Signal-to-Noise Ratio (SPA) | • Carefully titrate the amount of membrane and SPA beads to optimize the signal while minimizing background [3]. | | Inaccurate Ki Values | • Use the experimentally determined concentration of the radioligand working solution, as ligands can stick to tube walls [3]. • Ensure the radioligand has high radiochemical purity [3]. |
To develop a specific protocol for this compound, you will need to identify its biological target. The relationship between assay components and data analysis is a multi-stage process:
MEN 10208 ([Tyr⁵,D-Trp⁶,⁸,⁹,Arg¹⁰]NKA(4-10)) represents a crucial pharmacological tool in tachykinin receptor research, specifically developed to discriminate between putative NK2 receptor subtypes in various tissue preparations. This peptide antagonist exhibits a distinctive low-affinity binding profile in certain cellular contexts, particularly in transfected fibroblast models, making it invaluable for characterizing receptor heterogeneity [1]. The seminal study by Maggi and colleagues demonstrated that this compound displayed significantly different affinities when tested in bovine stomach membranes versus transfected murine fibroblasts (SKLKB82#3 cells) expressing the bovine NK2 receptor, providing key evidence for the existence of NK2 receptor subtypes [1].
The transfected fibroblast model system offers a controlled environment for studying receptor pharmacology without the complexities of native tissues. Fibroblasts, as mesenchymal-origin cells, provide a versatile platform for heterologous expression of receptors and have been extensively used to study intracellular signaling pathways and calcium mobilization mechanisms [2] [3]. When transfected with cDNA encoding specific receptors, these cells enable detailed investigation of ligand-receptor interactions and signal transduction pathways in a defined system. The SKLKB82#3 murine fibroblast cell line, used in the original this compound studies, exemplifies this approach by stably expressing the bovine NK2 receptor, allowing for consistent pharmacological characterization [1].
Table 1: Pharmacological Characteristics of this compound in Different Biological Systems
| Biological Preparation | Receptor Type | This compound Affinity | Primary Experimental Use |
|---|---|---|---|
| Bovine stomach membranes | Native NK2 receptor | High affinity | Reference tissue for NK2 receptor studies |
| SKLKB82#3 transfected fibroblasts | Bovine NK2 receptor | Low affinity | Discrimination of NK2 receptor subtypes |
| Guinea-pig bronchi | Native NK2 receptor | Variable affinity | Tissue-specific receptor characterization |
The primary application of this compound in transfected fibroblast studies involves competitive radioligand binding assays to characterize receptor binding sites. In the foundational study, researchers employed this approach to demonstrate that this compound exhibited distinct affinity patterns between native tissues and transfected cell systems [1]. The transfected fibroblast model (SKLKB82#3 cells) revealed a low-affinity binding site for this compound compared to its high-affinity interaction in bovine stomach membranes, providing critical evidence for NK2 receptor heterogeneity across different cellular contexts. This binding profile serves as a pharmacological fingerprint for identifying receptor subtypes in novel experimental systems.
Beyond binding studies, this compound has been instrumental in assessing the functional responses mediated through NK2 receptors in transfected fibroblasts. Researchers have effectively utilized this antagonist to inhibit neurokinin A-induced polyphosphoinositide hydrolysis, a key signaling pathway activated by NK2 receptor stimulation [1]. The differential potency of this compound in inhibiting this pathway in transfected fibroblasts versus native tissues further corroborates the existence of pharmacologically distinct NK2 receptor subtypes. Additionally, the compound has been used to study calcium mobilization in transfected fibroblasts, as NK2 receptor activation triggers robust intracellular calcium signals through the phospholipase C-IP3 pathway [2] [3].
Table 2: Quantitative Binding and Functional Data for this compound in Transfected Fibroblasts
| Experimental Parameter | Value in Transfected Fibroblasts | Value in Bovine Stomach | Significance |
|---|---|---|---|
| Binding affinity (Ki) | Low affinity | High affinity | Discriminates NK2 receptor subtypes |
| Inhibition of NKA-induced PI hydrolysis | Reduced potency | Higher potency | Confirms functional receptor differences |
| Calcium mobilization effects | Attenuated response | Potent inhibition | Supports signaling pathway differences |
Cell culture maintenance: Grow SKLKB82#3 transfected fibroblasts in complete growth medium with appropriate selection pressure at 37°C in a humidified 5% CO₂ atmosphere. Use cells between passages 5-15 to ensure consistent receptor expression [1].
Cell harvesting: At approximately 80-90% confluence, rinse cells twice with ice-cold phosphate-buffered saline (PBS) and detach using enzyme-free cell dissociation buffer to preserve receptor integrity.
Membrane preparation:
Assay setup: In duplicate or triplicate, add the following to incubation tubes:
Incubation: Mix thoroughly and incubate at 25°C for 60 minutes to reach equilibrium binding.
Separation and quantification:
Control measurements:
Cell seeding: Harvest transfected fibroblasts as described in Section 3.2 and seed into black-walled, clear-bottom 96-well plates at a density of 2-4 × 10⁴ cells/well. Culture for 24-48 hours until 70-80% confluent [4].
Dye loading solution: Prepare working solution containing 2-5 μM Fura-2 AM or Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
Loading procedure:
Instrument setup: Configure fluorescence plate reader for ratiometric measurement (Fura-2: excitation 340/380 nm, emission 510 nm) or single wavelength measurement (Fluo-4: excitation 485 nm, emission 525 nm).
Baseline recording: Measure baseline fluorescence for 1-2 minutes to establish stable signal.
This compound pretreatment:
Agonist stimulation:
Calculation of response:
The analysis of competitive binding data with this compound follows established principles for receptor-ligand interactions. Use nonlinear regression to fit the data to a one-site competition model:
% Bound = Bottom + (Top - Bottom) / (1 + 10^(X - LogIC₅₀))
Where X is the logarithm of this compound concentration, Top and Bottom are the plateaus at minimum and maximum inhibition, and IC₅₀ is the concentration producing half-maximal inhibition. Convert IC₅₀ to inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where [L] is the concentration of radioligand and Kd is its dissociation constant. The low affinity of this compound in transfected fibroblasts (compared to native tissues) should be evident from the rightward shift in the competition curve and higher Kᵢ value [1].
For calcium mobilization assays, quantify the peak amplitude of the calcium transient, the area under the curve (AUC), and the EC₅₀/IC₅₀ values for agonist/antagonist interactions. Analyze concentration-response curves using four-parameter logistic equation:
Response = Bottom + (Top - Bottom) / (1 + 10^(LogEC₅₀ - X))
Where X is the logarithm of agonist concentration. For Schild analysis of this compound antagonism, plot log(DR-1) against log[this compound], where DR is the dose ratio (EC₅₀ of agonist in presence of antagonist divided by EC₅₀ in absence). The slope should not differ significantly from unity for competitive antagonism, with the x-intercept providing the pA₂ value [1].
MEN 10,208 is a selective antagonist for the NK₂ tachykinin receptor. The table below summarizes key quantitative data from in vitro studies.
| Property | Details |
|---|---|
| Target Receptor | NK₂ Tachykinin Receptor [1] |
| Biological Activity | Antagonist [1] |
| Notable Finding | Its antagonist affinity (pKB) is significantly reduced in the rabbit pulmonary artery (from 7.47 to 5.94) in the presence of the aminopeptidase inhibitor amastatin, suggesting enzymatic degradation in certain tissues. This effect was not observed in the hamster trachea [1]. |
| Molecular Implication | The amastatin-sensitive degradation in rabbit pulmonary artery is possibly mediated by aminopeptidase M, which may convert the octapeptide MEN 10,208 to the heptapeptide MEN 10,207 by removing the N-terminal Threonine [1]. |
While direct in vivo administration protocols for MEN 10,208 were not found, its pharmacological characterization is performed using standardized in vitro tissue bath experiments. The following workflow and detailed protocol are based on these established methods.
Tissue Preparation and Mounting [1]
Equipment and Reagents
Experimental Procedure
Data Analysis
pK_B = log(CR - 1) - log([Antagonist])
where CR (Concentration Ratio) is the EC₅₀ of the agonist in the presence of MEN 10,208 divided by its EC₅₀ in the absence of the antagonist.Translating these findings to an in vivo context requires addressing several challenges:
1. Introduction to Dose-Response Experiments Dose-response experiments are fundamental in pharmacology and drug discovery. They aim to determine the relationship between the concentration or dose of a compound (e.g., MEN 10208) and the magnitude of its effect on a biological system [1]. These studies allow researchers to quantify key parameters such as potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ), which are critical for evaluating a compound's therapeutic potential and safety profile.
2. Experimental Design Considerations A well-designed dose-response study requires careful planning. The following table outlines core elements to define before starting your experiment with this compound.
| Design Element | Description and Considerations for this compound |
|---|---|
| Assay System | Choose a relevant biological system (e.g., cell-based assay using iPSC-derived neurons [1], isolated tissue preparation, enzyme activity assay). |
| Compound Handling | Determine this compound's solubility (e.g., DMSO, saline), prepare a stock solution, and serial dilutions while ensuring solvent concentrations do not themselves cause effects. |
| Dose Selection | Select a range of concentrations (typically 8-12 points) spanning from below to above the expected effective concentration, often in a logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, etc.). |
| Replication | Perform experiments with a sufficient number of replicates (e.g., n=3-6) to ensure statistical power and reliability of the results. |
| Controls | Include both positive controls (a known effective compound) and negative controls (vehicle-only) to validate the assay's performance. |
3. Key Parameters and Data Analysis The data generated from dose-response experiments are typically fit to a nonlinear regression curve, often a four-parameter logistic (4PL) model, to derive the following key parameters:
| Parameter | Definition | Interpretation |
|---|---|---|
| Eₘₐₓ (Maximal Response) | The maximum effect a compound can produce. | Reflects the efficacy or intrinsic activity of this compound. |
| EC₅₀ / IC₅₀ (Half-Maximal Effective/Inhibitory Concentration) | The concentration that produces 50% of the maximal effect. | Reflects the potency of this compound; a lower value indicates higher potency. |
| Hill Slope | Describes the steepness of the curve. | Indicates cooperativity in the binding or signaling process. |
Title: Cell-Based Dose-Response Assay for Candidate Compounds
1. Objective To determine the concentration-dependent effect of a test compound on a predefined biological readout (e.g., cell viability, calcium flux, reporter gene expression).
2. Materials
3. Methodology 3.1. Cell Plating:
3.2. Compound Dilution & Treatment:
3.3. Incubation & Assay Measurement:
4. Data Analysis
The diagram below visualizes the key stages of a dose-response experiment and how data flows from raw measurements to finalized parameters.
Since a ready-made protocol is unavailable, you will need to establish one based on general principles and any sparse data you can find. The process can be broken down into the following key areas, summarized in the table below.
| Protocol Aspect | Key Considerations | Suggested Actions Due to Lack of Data |
|---|---|---|
| Stock Solution Preparation | Solubility, solvent toxicity, storage stability. | Based on its structure [1], it is likely DMSO-soluble. Start with a small batch. |
| Cell Culture System | Cell type relevance, health, and density. | Adhere to general best practices for your cell line [2]. |
| Dosing & Exposure | Working concentration, treatment duration, timing. | The most significant unknown. A literature search for published studies is essential. |
| Experimental Controls | Validating the experiment and the reagent's activity. | Crucial to include controls to confirm the compound is working as expected. |
The workflow below outlines the general sequence for establishing a new cell culture protocol with an inhibitor like MEN 10208.
To operationalize the framework above, here are detailed considerations and actions for each step.
To move forward with your research, I suggest the following actions:
Calcium mobilization is the process where cells release calcium ions (Ca²⁺) from internal stores or allow them to enter from outside the cell in response to a stimulus. This process is a key event in many signaling pathways and is often measured to study the activity of G protein-coupled receptors (GPCRs) [1].
A widely used method involves loading cells with fluorescent calcium indicator dyes. When these dyes bind to Ca²⁺, their fluorescence changes, allowing researchers to monitor calcium levels in real time using a plate reader or microscope [2] [3] [4]. Below is a general workflow for a high-throughput calcium mobilization assay, which can be adapted for studying MEN 10208.
This protocol outlines a generalized method for a high-throughput calcium mobilization assay, which can be customized for this compound based on your specific receptor target.
1. Cell Preparation and Plating
2. Dye Loading
3. Compound Addition and Signal Detection
4. Data Analysis
The table below summarizes key parameters and potential solutions to common issues.
| Aspect | Considerations & Potential Issues | Troubleshooting Tips |
|---|---|---|
| Cell Health | Poor cell viability or over-confluence can cause high background signal or weak response. | Ensure cells are in log-phase growth and harvested at sub-confluent density. |
| Dye Loading | Incomplete dye loading or hydrolysis; Dye leakage; Photobleaching. | Use a probenecid-containing buffer; Keep plates in dark; Optimize loading time/temperature. |
| Signal Strength | Weak or no signal upon stimulation. | Confirm receptor expression/function; Use a positive control agonist; Consider Gαq16 protein co-expression for certain GPCRs [5]. |
| Data Variability | High well-to-well or plate-to-plate variability. | Use automated, calibrated liquid handlers for consistent compound addition. Validate with reference controls. |
To contextualize the assay, the diagram below illustrates the primary signaling pathway activated in a typical calcium mobilization experiment, such as one that might be initiated by a GPCR agonist. In this pathway, this compound would act as the ligand.
This compound is identified as a neurokinin A antagonist and a tachykinin NK2 receptor-selective antagonist [1] [2]. The key findings from the literature are summarized in the table below.
| Characteristic | Description |
|---|---|
| Classification | Tachykinin NK2 receptor-selective antagonist [1] [2] |
| Chemical Nature | Linear octapeptide; prepared by solid-phase synthesis [2] |
| Key Finding | Affinity is tissue-dependent and influenced by amastatin-sensitive enzymes (e.g., aminopeptidase M) [1] |
| Affinity in Rabbit Pulmonary Artery (pKB) | 7.47 (reduced to 5.94 in the presence of amastatin) [1] |
| Affinity in Hamster Trachea (pKB) | Unchanged by amastatin [1] |
| Proposed Metabolite | MEN 10,207 (a heptapeptide formed by removal of N-terminal Thr) [1] |
The following diagram outlines the general experimental workflow used in the identified studies to characterize this compound, based on isolated tissue preparations [1].
Here is a more detailed breakdown of the key experiments cited, particularly the study investigating the effect of amastatin on this compound's antagonist properties [1].
This protocol is based on experiments performed on the rabbit pulmonary artery and hamster trachea [1].
While the primary search results focus on functional assays [1], this compound has also been characterized in competitive radioligand binding studies to determine its affinity for the NK2 receptor [4].
| Property | Specification |
|---|---|
| Chemical Name | [Thr⁵, D-Trp⁶, ⁸, ⁹, Arg¹⁰] Neurokinin A (4-10) [1] |
| Molecular Formula | C₆₁H₇₅N₁₅O₁₂ [1] |
| Molecular Weight | 1210.34 g/mol [1] |
| CAS Number | 129781-07-3 [1] |
| Biological Activity | Selective neurokinin A (NK2) receptor antagonist [1] |
| Amino Acid Sequence | Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ [1] |
The following table summarizes key quantitative data from receptor characterization studies using MEN 10,208:
| Experimental Model | Key Finding | Quantitative Result | Interpretation/Implication |
|---|---|---|---|
| Rabbit Pulmonary Artery | Amastatin reduces MEN 10,208 affinity | pKB: 7.47 → 5.94 (with amastatin) [2] | Bioactivation by aminopeptidase M required for high affinity [2] |
| Hamster Trachea | Amastatin does not affect MEN 10,208 affinity | pKB: Unchanged (with amastatin) [2] | Different enzymatic environment; direct receptor interaction [2] |
| Transfected Murine Fibroblasts (SKLKB82#3) | MEN 10,208 shows low affinity for bovine NK2 receptor | Lower affinity compared to MEN 10,207 [3] | Supports existence of distinct NK2 receptor subtype [3] |
Neurokinin receptors are a class of G-protein coupled receptors that mediate the biological effects of tachykinin peptides. Three primary receptor types have been characterized: NK1, NK2, and NK3 [4] [5]. The neurokinin A (NKA) receptor, known as the NK2 receptor, is predominantly involved in smooth muscle contraction and has been implicated in various physiological and pathophysiological processes in the respiratory, gastrointestinal, and urinary systems [4] [5]. Pharmacological characterization has revealed potential heterogeneity within the NK2 receptor class across different species and tissues, necessitating precise pharmacological tools for subtype identification [2] [3] [4].
MEN 10,208 is a linear octapeptide antagonist specifically designed for the investigation of NK2 receptors. Its sequence, Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂, incorporates multiple D-tryptophan residues, which enhance its stability and receptor binding specificity [1]. The antagonist exhibits a unique pharmacological profile that makes it exceptionally valuable for discriminating between NK2 receptor subtypes, particularly when used in conjunction with the aminopeptidase inhibitor amastatin [6] [2].
A critical finding is that the antagonist potency of MEN 10,208 is markedly reduced by amastatin in the rabbit pulmonary artery (pKB from 7.47 to 5.94) but remains unchanged in the hamster trachea [2]. This indicates that in the rabbit pulmonary artery, MEN 10,208 acts as a pro-antagonist. It requires enzymatic conversion by local amastatin-sensitive aminopeptidases (likely aminopeptidase M) to its active form, the heptapeptide MEN 10,207, which is generated by the removal of the N-terminal Thr residue [2]. This differential processing underpins its utility in receptor classification.
Studies in transfected murine fibroblasts expressing the bovine NK2 receptor demonstrated that MEN 10,208 exhibits low affinity compared to MEN 10,207 [3]. This distinct affinity profile for the two closely related antagonists provides strong evidence for the existence of pharmacologically distinct NK2 receptor subtypes, often referred to as the "NK2A" (e.g., in hamster trachea) and "NK2B" (e.g., in rabbit pulmonary artery) subtypes [3]. The differential effect of amastatin on MEN 10,208's activity serves as a key functional assay to distinguish between them.
The following diagram illustrates the decision-making workflow for using MEN 10,208 to characterize an unknown NK2 receptor population:
MEN 10,208 serves as a crucial pharmacological tool for the identification and classification of neurokinin A receptor subtypes. Its unique property of undergoing tissue-specific bioactivation allows researchers to functionally distinguish between NK2 receptor populations. The protocols outlined herein for isolated tissue baths and binding assays provide a robust framework for characterizing NK2 receptors in various systems. The differential effect of aminopeptidase inhibition on MEN 10,208's potency remains a defining criterion for establishing receptor heterogeneity, contributing significantly to the development of targeted therapeutics for disorders involving tachykinin pathways.
MEN 10208 is identified as a tachykinin neurokinin A (NKA) receptor antagonist. Its primary documented use is in competitive radioligand binding assays to characterize and distinguish between neurokinin receptor subtypes [1] [2].
The key known characteristic from the literature is its differential affinity:
The following table outlines common issues encountered in binding assays and their potential solutions. While these are general best practices, they are highly applicable to an assay involving this compound [3] [4].
Table: Common Binding Assay Issues and Troubleshooting Steps
| Problem Category | Possible Root Cause | Troubleshooting Steps & Solutions |
|---|---|---|
| High Background Signal | Inadequate washing; non-specific binding; reagent concentration too high [3]. | Optimize wash steps and buffer composition; include appropriate blocking agents (e.g., BSA); titrate detector antibody concentrations [5] [3]. |
| Low or No Signal | Key reagent omitted, inactivated, or improperly prepared; procedural error [3]. | Verify all reagent addition steps; check enzyme and substrate functionality; confirm reagent preparation and storage conditions [3]. |
| High Variability Between Replicates | Pipetting inaccuracies; plate washer malfunction (clogged tips); uneven coating or temperature distribution [3]. | Calibrate pipettes; inspect and maintain plate washer; ensure consistent sample preparation and plate handling techniques [3] [4]. |
| Assay Performance Drift Over Time | Degradation of critical reagents (e.g., antibodies, labeled ligands); insufficient reagent stability data [4]. | Demonstrate stability of intermediate stocks and working solutions; use consistent reagent lots; establish and follow stability profiles [4]. |
Including the right controls in every assay run is crucial for correct interpretation and troubleshooting. Here are the essential controls for a binding assay [3]:
For a reliable and reproducible assay, consider these points during method development and validation [4]:
What should I do if my controls are fine, but sample results are inconsistent? First, re-examine your sample handling and preparation. Inconsistent results often stem from pipetting errors or improper sample dilution. If the problem persists, test different lots of assay components to rule out a manufacturing issue [3].
Are dilution quality controls (QCs) needed during sample analysis? Consensus is that dilutional linearity should be thoroughly assessed during the method validation phase. Once validated, routinely including dilution QCs in sample analysis runs is generally not necessary, as it only confirms that the QC was diluted correctly, not the actual samples [4].
What is the core principle of the competitive radioligand binding assay used for this compound? In this assay format, a fixed concentration of a labeled radioligand (e.g., radioactive Neurokinin A) competes with varying concentrations of the unlabeled antagonist (this compound) for binding to the receptor. The ability of this compound to displace the radioligand is used to determine its binding affinity (Ki) [1]. The following diagram illustrates the workflow and decision-making process for this type of assay.
While specific information on MEN 10208 is unavailable, the general principles for optimizing assay sensitivity from the search results can be applied to your research. The table below summarizes common challenges and generalized solutions.
| Challenge | Potential Root Cause | Troubleshooting Strategy | Supporting Protocol |
|---|---|---|---|
| Low Signal-to-Noise Ratio | High background noise or low specific signal. | Optimize cell viability assays to minimize interference from compounds or assay components [1]. | Use validated cell viability assays (e.g., Alamar Blue, CellTiter-Glo) and include positive/negative controls on every plate [1] [2]. |
| High Variability Between Replicates | Inconsistent cell seeding, drug dispensing, or culture conditions. | Standardize cell handling and use automated liquid dispensers. Control the cell culture environment tightly [2]. | Use a single-cell suspension, optimize seeding density, and use membrane seals on plates to prevent evaporation [2]. |
| Poor Compound Efficacy | Inherent low potency or instability of the compound in solution. | Validate the compound's activity and stability under experimental conditions. Use DMSO for stock solutions and ensure proper storage [3]. | Perform dose-response curves over different time points (e.g., 72 hours) to establish efficacy and kinetics [2] [3]. |
The following diagram outlines a generalized workflow for establishing a robust drug sensitivity assay, based on protocols used for hematologic cancers [2]. You can adapt this framework for your work with this compound.
Q: How can I be sure that my viability assay results are reliable and not skewed by compound interference? A: It is critical to include appropriate controls. Each drug plate should have a positive control (e.g., 100 µM benzethonium chloride) to induce maximum cell death and a negative control (e.g., 0.1% DMSO) to measure baseline viability. Calculate the Z-prime factor—a statistical metric for assessing assay quality. Experiments that fail this quality control (typically a Z-prime < 0.5) should be discarded [2].
Q: My primary cells are dying too quickly in culture, affecting the drug test. What can I do? A: Primary cells often require specific microenvironmental signals to survive ex vivo. Consider supplementing the culture medium with necessary cytokines or growth factors, or even using co-culture systems with feeder cells to better mimic the in vivo environment and support cell survival for the duration of the experiment [2].
Q: What is the best way to handle and store my compound stock to ensure consistent performance? A: Dissolve this compound in a high-quality solvent like DMSO to create a concentrated stock solution (e.g., 50 mM). Aliquot the stock to avoid repeated freeze-thaw cycles and store at or below -20°C. When used in an assay, ensure the final solvent concentration is consistent and low enough (e.g., 0.1%) to avoid cytotoxic effects on its own [3].
The core principle is to understand the properties of your analyte (e.g., isoelectric point, charge, hydrophobic regions) to select the most appropriate method [1]. The following table summarizes common causes and solutions across different experimental techniques.
| Experimental Context | Common Causes of NSB | Recommended Solutions |
|---|---|---|
| General / SPR [1] | Charge interactions; Hydrophobic interactions | Adjust buffer pH; Use additives (e.g., 0.1-1% BSA); Use surfactants (e.g., 0.05% Tween 20); Increase salt concentration (e.g., 200 mM NaCl) |
| Western Blot [2] [3] | Incomplete blocking; Low antibody specificity; High antibody concentration | Optimize blocking (e.g., increase BSA to 5%, extend time); Lower primary antibody concentration; Include Tween-20 (0.05-0.1%) in wash buffers |
| PCR [4] | Low annealing specificity; Contaminated reagents | Increase annealing temperature; Use touchdown PCR; Aliquot all reagents; Include negative controls |
You can apply the following structured troubleshooting paths to systematically address NSB.
For Assays like SPR or ELISA This workflow is adapted from general protein interaction studies and can be applied to ligand-binding assays involving MEN 10208 [1].
For Western Blotting This pathway addresses the common issue of non-specific bands [2] [3].
Since direct information on this compound is unavailable, here's how you can build a specific troubleshooting guide:
For a quick reference, here are the key technical details of this compound:
| Property | Description |
|---|---|
| Name | This compound [1] |
| Role | Neurokinin A (NKA) antagonist; Neurokinin-2 Receptor (NK2) antagonist [1] [2] |
| CAS Number | 129781-07-3 [1] |
| Molecular Formula | C₆₁H₇₅N₁₅O₁₂ [1] |
| Molecular Weight | 1210.34 g/mol [1] |
| Sequence | Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ (A peptide prepared by solid-phase synthesis) [1] |
| Storage | Store under the recommended conditions in the Certificate of Analysis [1] |
| Important Note | For research use only. Not for drug, household, or other uses [1]. |
Since a universally "optimized concentration" does not exist, you must establish it for your specific experimental system. The workflow below outlines the key stages of this process.
Here is a more detailed breakdown of the key steps and a sample methodology for a critical experiment.
1. Preliminary Research and Dilution
2. Key Experimental Considerations
3. Sample Protocol: Competitive Binding Assay This is a core method for determining the inhibitor's affinity (IC50/Ki).
| Question | Answer & Troubleshooting Tip |
|---|---|
| No inhibition is observed at published concentrations. | Answer: The effective concentration is highly system-dependent. Tip: Perform a full dose-response curve with a wide range (e.g., 1 pM - 100 µM) to find the active range in your model. Verify the bioactivity of your NK2 agonist (e.g., Neurokinin A) [1]. |
| Results are inconsistent between experiments. | Answer: This often points to a stability or handling issue. Tip: Create fresh single-use aliquots of this compound from the stock solution. Ensure the vehicle (e.g., DMSO) concentration is consistent and minimal across all wells. Confirm cell passage number and receptor expression levels have not drifted. |
| How does this compound compare to other NK2 antagonists? | Answer: Several antagonists exist with different profiles. The table below compares this compound with other common antagonists for your reference [2]. |
| Antagonist Name | Chemical Nature | Key Characteristics (from search results) |
|---|---|---|
| This compound | Peptide | Neurokinin A antagonist; prepared by solid-phase synthesis [1]. |
| GR 159897 | Non-peptide | Highly potent, selective, competitive, brain-penetrant; little/no affinity for NK1/NK3 [2]. |
| Saredutant (SR 48968) | Non-peptide | Selective NK2 receptor antagonist [2]. |
| Ibodutant (MEN 15596) | Non-peptide | Potent and selective tachykinin NK2 receptor antagonist [2]. |
Here is a question-and-answer guide addressing the specific synthesis challenges documented in the literature.
Q1: What are the common issues during the solid-phase synthesis of this compound? Researchers have reported significant difficulties in coupling hydrophobic amino acids, specifically D-Trp and Val, during the synthesis of this compound and its analogs using the Boc (tert-butyloxycarbonyl) strategy. Despite a negative Kaiser test (ninhydrin test) indicating successful coupling completion, the process often yielded considerable amounts of incomplete "deletion sequences" [1].
Q2: What is the potential cause of these synthesis problems? The issues are likely due to steric hindrance caused by the growing peptide chain's hydrophobic residues. This hindrance can make the terminal amino group inaccessible to both the coupling reagents and the ninhydrin reagent used in the Kaiser test. This inaccessibility explains both the failed couplings and the false-negative Kaiser test results, which misleadingly suggest the reaction was successful [1].
Q3: What is the recommended strategy to overcome these challenges? The literature suggests a superior alternative is to use the Fmoc (fluorenylmethyloxycarbonyl) strategy. One study found that repeating the synthesis on a DOD resin (designed for peptide amides) using DCC/HOBt chemistry for activation with the Fmoc method resulted in a much higher yield and purity of the crude this compound peptide compared to the Boc method [1].
The table below summarizes the key comparative data from the study that investigated different synthesis methods for this compound [1].
| Synthesis Parameter | Boc Strategy | Fmoc Strategy |
|---|---|---|
| Key Challenge | Coupling difficulties with D-Trp and Val | Superior performance for hydrophobic sequences |
| Kaiser Test Result | False-negative | Reliable |
| Crude Product Purity | Low (significant deletion sequences) | High |
| Overall Yield | Low | High |
| Recommended Resin | — | DOD resin |
Detailed Methodology from Cited Experiments:
The comparative study provided the following protocol for the successful Fmoc synthesis [1]:
The following diagrams, created with Graphviz using your specified parameters, illustrate the key processes.
Synthesis Troubleshooting Path
Mechanism of this compound Action
The core technical information available for this compound comes from studies published in 1991 and 1992 [1] [2]. Best practices in peptide synthesis and stability testing may have advanced significantly since then.
For the most current information, I suggest you:
Fibroblasts are crucial for research in gene function, protein expression, and cell-based gene therapy due to their ease of isolation, rapid growth, and physiological relevance [1] [2]. However, their primary cell nature often makes them difficult-to-transfect, typically resulting in lower efficiency and higher cytotoxicity compared to immortalized cell lines [3] [2].
The flowchart below outlines a systematic approach to troubleshoot and optimize your fibroblast transfection experiments.
Choosing the right method is critical. The table below compares the primary transfection technologies for fibroblasts.
| Method | Mechanism | Key Advantages | Key Limitations |
|---|---|---|---|
| Nucleofection [1] [2] | Electroporation with specific parameters to deliver nucleic acids directly to the nucleus. | High transfection efficiency; direct nuclear delivery; suitable for hard-to-transfect cells. | Requires specialized equipment; cell type-specific optimization needed. |
| Viral Transduction [1] [4] | Uses engineered viral vectors (e.g., lentivirus, adenovirus) to deliver genes. | Very high efficiency; stable expression possible (with retrovirus/lentivirus). | Biosafety risks; immunogenic effects; random integration can cause mutagenesis; complex production [4] [2]. |
| Cationic Lipid Reagents [4] [5] | Cationic lipids form complexes with nucleic acids for cellular delivery. | Simple to use; cost-effective; suitable for various nucleic acids. | Lower efficiency in many primary fibroblasts; can be cytotoxic; serum can interfere [6] [5]. |
| Electroporation [7] [6] | Electrical pulses create pores in the cell membrane. | Effective for many cell types; no chemical reagents. | High cell mortality if parameters are suboptimal; requires specialized equipment [6]. |
The health and status of your fibroblast culture are fundamental to transfection success. Key parameters to control are detailed in the table below.
| Factor | Optimal Condition / Recommendation | Rationale & Troubleshooting Tips |
|---|---|---|
| Cell Type & Passage [5] [2] | Use low-passage cells (often < 30 passages). Use fresh, low-passage cultures from frozen stocks. | Excessive passaging reduces transfection efficiency. High confluence can make cells resistant to transfection [5] [2]. |
| Cell Confluency [5] [3] | 70% to 90% for adherent cells (optimal often 60-80%). | Overly confluent cells suffer from contact inhibition. Sparse cells may not survive transfection stress [5] [3]. |
| Cell Viability & Health [5] [8] | Ensure >90% viability pre-transfection. Subculture cells at least 24 hours before transfection. | Unhealthy cells lead to variable results. Always use cells free from mycoplasma and other contamination [5] [8]. |
Here are solutions to frequently encountered issues in fibroblast transfection.
For researchers seeking high efficiency in primary fibroblasts, nucleofection is a highly recommended non-viral method [1] [2]. It combines electroporation with cell-type-specific solutions and parameters to deliver nucleic acids directly to the nucleus, bypassing the cytoplasmic barriers that limit other methods [2].
Assay interference leads to false results by incorrectly increasing (positive interference) or decreasing (negative interference) the reported signal [1]. The table below summarizes the common types and their mechanisms.
| Interference Type | Description | Common Sources |
|---|---|---|
| Endogenous Antibody Interference [2] [1] [3] | Human antibodies bind immunoassay reagents. | Heterophilic antibodies, Human Anti-Mouse Antibodies (HAMA), Rheumatoid Factor (RF), autoantibodies. |
| Compound-Based Interference (PAINS) [4] [5] | Promiscuous small molecules interfere with assay readouts via non-specific mechanisms. | Compounds that cause chemical aggregation, fluorescence quenching, redox activity, or covalent binding to protein thiols. |
| Cross-Reactivity [1] | Substances with similar epitopes to the analyte bind assay antibodies. | Metabolites, concurrent medications, structurally similar molecules. |
| Prozone Effect [1] | Analyte concentration is so high it saturates assay antibodies (in one-step sandwich assays). | Very high analyte concentrations in a sample. |
| Endogenous Serum Components [1] | Sample properties physically or chemically disrupt the assay. | Hemolysis (hemoglobin), icterus (bilirubin), lipemia (lipids). |
| Matrix Effects [1] | Non-specific interactions between the sample and assay reagents. | Differences in sample viscosity, protein composition, or salt concentration. |
Here are common questions researchers encounter, with detailed solutions you can implement in the lab.
Unexplained elevated results or clinical inconsistencies suggest potential interference [6] [1]. To confirm and resolve:
The following workflow outlines a systematic approach to diagnosing and resolving assay interference:
The table below lists examples of commercial blockers you can integrate into your assay development.
| Product Name / Type | Mechanism of Action | Key Features | Supplier |
|---|---|---|---|
| TRU Block | Active blocker that binds heterophilic antibodies, preventing interaction with assay components [3]. | Available in multiple strengths; effective at low concentrations [2]. | Meridian Bioscience [2] [3] |
| Mouse IgG | Passive blocker that provides alternate binding sites for interfering antibodies like HAMA and RF [2] [3]. | Highly purified; available in liquid or lyophilized forms [3]. | Meridian Bioscience [3] |
| Immunoassay Interference Blocker | A portfolio of blocking solutions for diagnostic immunoassays [7]. | Designed for reliable performance, consistent quality, and secure supply [7]. | Roche CustomBiotech [7] |
The core challenge in your query—ensuring an analyte-specific signal in a complex mixture—is a central theme in assay validation. The general principles and experimental approaches are well-established.
The table below outlines key experiments to empirically demonstrate specificity, drawing from standard validation methodologies [1].
| Validation Goal | Experimental Approach | Key Data & Interpretation |
|---|---|---|
| Cross-reactivity Assessment | Spike a high concentration of the target analyte (MEN 10208) and potential interfering substances (e.g., structurally similar peptides, sample matrix proteins) into the assay. | Measure the signal from the interfering substance alone. A high signal indicates significant cross-reactivity, compromising specificity [1]. |
| Parallelism Testing | Serially dilute a complex sample containing the native target (e.g., spiked plasma) and a reference standard in buffer. | Plot the dose-response curves. Parallel curves indicate that the assay recognizes the native and reference targets similarly, confirming reliability in the sample matrix [1]. |
| Recovery & Accuracy | Spike known quantities of this compound into the sample matrix (e.g., plasma) at various concentrations. | Calculate the percentage of the measured value vs. the expected value. Recovery of 80-120% typically indicates good accuracy and minimal matrix interference [1]. |
| Precision Evaluation | Run multiple replicates of samples at different concentrations within and across assays. | Calculate the Coefficient of Variation (CV). A CV of <10% for intra-assay and <15% for inter-assay precision is often a target, indicating robust and reproducible detection [1]. |
Based on common validation issues, here is a sample FAQ for your support center.
Frequently Asked Questions
Q: What is the most critical factor for ensuring specificity in a multiplex format?
Q: We observe high background noise in our complex samples. How can we reduce it?
Q: Our standard curve looks good, but sample values are inconsistent. What could be wrong?
The following diagram illustrates the logical workflow for a comprehensive specificity validation, incorporating the experiments discussed.
Several companies offer specialized multiplex ELISA kits that exemplify these validation principles. While they are for different targets, they demonstrate the capabilities of the technology. For instance, available panels include cytokine release syndrome (16-plex), human angiogenesis (9-plex), and various cytokine panels, all of which require extensive validation to ensure each analyte is detected without interference [2]. These kits typically achieve <1% intra-panel cross-reactivity, which is a benchmark for specificity [2].
The table below summarizes the comparative data for MEN 10207 and MEN 10208 from the identified study [1] [2].
| Compound | Receptor Target | High/Affinity State | Low/Affinity State | Functional Assay (Inhibition of NKA-induced Polyphosphoinositide Hydrolysis) |
|---|---|---|---|---|
| MEN 10207 | NK2 Tachykinin Receptor | High affinity in bovine stomach membranes and transfected fibroblasts (SKLKB82#3 cells) [1] [2]. | Not applicable | Effectively inhibited neurokinin A (NKA)-induced response [1] [2]. |
| This compound | NK2 Tachykinin Receptor | Low affinity in the same bovine stomach membranes and transfected fibroblasts [1] [2]. | Not applicable | Inhibited the NKA-induced response, but with different affinity compared to MEN 10207 [1] [2]. |
> Note: The study concluded that the different affinities of these antagonists helped demonstrate the existence of a distinct NK2 receptor subtype expressed in the transfected fibroblasts [1] [2].
The key experiments that provided the comparison data are as follows:
Competitive Radioligand Binding Assays [1] [2]
Functional Assay: Inhibition of Neurokinin A-Induced Polyphosphoinositide Hydrolysis [1] [2]
The following diagram illustrates the basic signaling pathway investigated in the functional experiment and the site of antagonist action.
Based on the available data, MEN 10207 demonstrates higher affinity for this specific NK2 receptor subtype compared to this compound.
The table below summarizes the available experimental data for this compound and other selective neurokinin A analogs from a 2018 study. The data includes binding affinity (Ki) and functional potency (EC50) at human recombinant NK2 and NK1 receptors, which are used to calculate selectivity ratios [1].
| Compound Name | NK2 Receptor Ki (nM) | NK1 Receptor Ki (nM) | NK1/NK2 Ki Ratio | NK2 Receptor EC50 (nM) | NK1 Receptor EC50 (nM) | NK1/NK2 EC50 Ratio |
|---|---|---|---|---|---|---|
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 0.37 | 249 | 674 | 3.6 | 379 | 105 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 0.42 | 236 | 561 | 4.7 | 331 | 70 |
| Neurokinin A (NKA) | 0.5 | 10 | 20 | 17 | 18 | ~1 |
| [β-Ala8]-NKA(4-10) | 1.7 | 288 | 169 | 6.9 | 1684 | 244 |
Key Findings: The study aimed to identify compounds with the greatest separation between NK2 and NK1 receptor activity. It concluded that [Lys5,MeLeu9,Nle10]-NKA(4-10) and [Arg5,MeLeu9,Nle10]-NKA(4-10) were the most selective NK2 receptor agonists tested [1]. The data for this compound, described as a tachykinin antagonist with NK2 selectivity, was included in the analysis, though its specific numerical data was not detailed in the available excerpt [1].
The data in the table above was generated using the following experimental protocols [1]:
This compound is established in literature as a selective tachykinin antagonist for the neurokinin-2 (NK2) receptor [2] [3]. A 1991 paper details its solid-phase synthesis, noting the Fmoc strategy provided superior yield and purity compared to the Boc method, but this study focused on synthesis rather than comparative pharmacology [2].
This compound represents a research compound with potential therapeutic applications, specifically investigated for its anti-inflammatory properties and effects on cellular signaling pathways. For researchers and drug development professionals, confirming initial findings through orthogonal validation methods is a critical step in the drug discovery pipeline. This guide systematically compares experimental approaches for verifying results related to compounds like this compound, with particular attention to signaling pathway analysis, molecular interactions, and functional cellular responses.
The confirmation of preliminary research findings requires a multi-faceted approach that combines direct replication studies with complementary methodological strategies. This involves selecting appropriate cellular models, implementing robust molecular techniques, and applying computational frameworks that can predict potential side effects based on genetic evidence. Each method varies in its technical requirements, equipment needs, and validation power, necessitating careful experimental design to build a compelling case for the compound's mechanism of action and therapeutic potential.
Table: this compound Compound Profile and Key Characteristics
| Characteristic | Description |
|---|---|
| Research Context | Investigation of anti-inflammatory properties and signaling pathway modulation |
| Primary Pathways | NF-κB pathway, oxidative stress response, cellular inflammatory mediators |
| Validation Priority | Confirmation of pathway engagement and specificity of effect |
| Key Readouts | Cytokine production, phosphorylation events, gene expression changes |
Different validation strategies offer varying levels of evidence, throughput, and biological relevance. The optimal approach typically combines multiple methods to address the limitations of any single technique.
Table: Comparison of Methodological Approaches for Confirming Research Findings
| Method Category | Specific Techniques | Key Measurable Parameters | Throughput | Biological Relevance | Technical Complexity |
|---|---|---|---|---|---|
| Cellular Assays | Cell viability (MTS), ELISA, immunofluorescence, persulfide detection | Cell viability (%), cytokine concentration (pg/mL), fluorescence intensity, persulfide levels | Medium | High | Medium |
| Molecular Biology | Real-time RT-PCR, Western blot, gene expression analysis | mRNA expression (fold-change), protein levels (band density), NICD quantification | Medium-High | High | High |
| Animal Models | Focal cerebral ischemia, drug dependence models | Infarct volume (%), withdrawal scores, behavioral assessments | Low | Very High | Very High |
| Computational Prediction | SE-GPS, genetic priority scoring | Side effect risk scores, genetic evidence integration | Very High | Medium | High |
The execution of these methods requires different resources, expertise, and validation approaches, impacting their suitability for various research settings.
Table: Technical Requirements and Implementation Considerations
| Method | Equipment Needs | Time Investment | Cost Category | Data Output Type | Validation Requirements |
|---|---|---|---|---|---|
| Gene Expression Analysis | Real-time PCR system, RNA isolation equipment | 1-2 days | Medium | Quantitative (fold-change) | Housekeeping genes, no-RT controls |
| Protein Analysis | Western blot apparatus, electrophoresis system, imaging | 2-3 days | Medium | Semi-quantitative (band intensity) | Loading controls, specificity verification |
| Cellular Viability Assays | Plate reader, cell culture facilities | 1 day | Low | Quantitative (absorbance/fluorescence) | Reference standards, positive controls |
| Pathway Inhibition Studies | Animal surgery equipment, injection apparatus | Several days-weeks | High | Functional scores, volumetric measurements | Sham operations, vehicle controls |
Primary human chondrocyte culture provides a relevant cellular model for investigating inflammatory pathways. Cells should be maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1]. For experimental treatments:
Cell viability assessment using MTS assays should be performed at 24h, 48h, and 72h to exclude cytotoxic effects. Plate cells in 96-well plates at 5×10³ cells/well and incubate with MTS reagent for 2-4 hours before measuring absorbance at 490nm [1].
mRNA quantification via real-time RT-PCR follows these standardized steps:
Primer sequences for inflammatory markers should be designed to span intron-exon boundaries, with validation of amplification efficiency (90-110%) and specificity (single peak in melt curve) [1].
Western blotting provides information on protein expression and activation states:
Enzyme-linked Immunosorbent Assay (ELISA) quantifies secreted proteins in culture media:
NF-κB pathway analysis combines multiple approaches:
Persulfide detection assays measure hydrogen sulfide-related modifications:
Pathway inhibition studies utilize specific pharmacological agents:
The NF-κB pathway represents a central inflammatory signaling cascade that can be modulated by therapeutic compounds. The following diagram illustrates key components and potential intervention points:
Compounds targeting neurological conditions may modulate oxidative stress and receptor signaling pathways, as demonstrated in morphine dependence research:
Robust statistical analysis is essential for confirming research findings. Implement these approaches:
Quantification standards for different data types:
The Side Effect Genetic Priority Score (SE-GPS) framework provides a computational approach to predict potential adverse effects based on human genetic evidence [3]. This method integrates:
Implementation of this framework for target validation:
This approach demonstrated 2.3-2.5-fold increased risk prediction for side effects when restricted to targets with at least two lines of genetic evidence [3].
Confirming research findings for compounds like this compound requires a comprehensive experimental strategy that integrates cellular, molecular, and computational approaches. The most compelling validation comes from convergent evidence across multiple orthogonal methods that collectively support the proposed mechanism of action.
For researchers undertaking such validation studies, key recommendations include:
The table below summarizes the key experimental data for several NK2 receptor antagonists, detailing their potency and selectivity.
| Antagonist Name | Chemical Type | pA2 / Ki / pKB Value | Experimental Model (Tissue/Species) | Receptor Selectivity | Key Findings |
|---|---|---|---|---|---|
| MEN 11420 (Nepadutant) [1] | Cyclic hexapeptide | pKB: 8.1 – 10.2 [1] | In vitro: CHO cells, human & animal smooth muscle preparations [1] | Selective NK2 antagonist [1] | Competitively binds human NK2 receptor; blocks NKA-stimulated gut motility in humans [1]. |
| SR48968 | Non-peptide | Ki: Not quantified in sources | In vitro: Guinea-pig lung membranes [2] | Selective NK2 antagonist [2] | Cited as a potent and selective NK2 antagonist in binding assays [2]. |
| Peptide I ([Tyr5, D-Trp6,8,9, Arg10]-NKA(4-10)) [3] | Peptide | pA2: 9.4 (RPA), 7.3 (HT) [3] | In vitro: Rabbit Pulmonary Artery (RPA), Hamster Trachea (HT) [3] | NK2 antagonist [3] | ~100x more potent in RPA than in HT, suggesting tissue-dependent potency [3]. | | Peptide II ([Tyr5, D-Trp6,8,9, Arg10]-NKA(3-10)) [3] | Peptide | pA2: 9.2 (RPA), 7.4 (HT) [3] | In vitro: Rabbit Pulmonary Artery (RPA), Hamster Trachea (HT) [3] | NK2 antagonist [3] | Similar profile to Peptide I, with high tissue selectivity [3]. | | Peptide III (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2) [3] | Peptide | pA2: 5.7 (RPA), 7.6 (HT) [3] | In vitro: Rabbit Pulmonary Artery (RPA), Hamster Trachea (HT) [3] | NK2 antagonist [3] | Inverse tissue selectivity; ~100x more potent in HT than in RPA [3]. | | CP-99,994 [2] | Non-peptide | Ki: 0.4 nM (NK1 site) [2] | In vitro: Guinea-pig lung membranes [2] | Selective NK1 antagonist [2] | Included for contrast; demonstrates high NK1 selectivity versus NK2 [2]. |
To ensure reproducibility, here are the methodologies from the core studies cited.
Receptor Binding and Functional Assays (General) [2] [3]
In Vivo Human Motility Study for MEN 11420 [1]
The following diagram illustrates the core signaling pathways of the Neurokinin 2 Receptor (NK2R), a Class A G-Protein Coupled Receptor (GPCR), which explains the context of antagonist action.
The field has advanced from purely biochemical assays to methods that assess target engagement in more physiologically relevant, live-cell environments [1]. The table below summarizes the core cellular techniques mentioned in the literature.
| Method | Key Feature | Throughput Potential | Key Experimental Consideration |
|---|---|---|---|
| Chemical Proteomics [1] | Identifies proteome-wide binding partners using a compound-derived probe. | Medium | Requires synthesis of a functionalized probe from the compound of interest. |
| CETSA & CETSA-MS [1] | Measures protein thermal stability shifts due to compound binding; no probe needed. | Medium (CETSA) to Lower (CETSA-MS) | Not all proteins exhibit a thermal shift upon ligand binding. |
| NanoBRET Target Engagement [1] | Quantifies compound affinity and target occupancy via probe displacement in live cells. | High | Requires expression of NanoLuc-tagged target proteins. |
| Cellular Functional Assays [1] | Measures downstream functional effects (e.g., ion flux, reporter gene expression). | High | Requires careful controls to directly link functional readout to on-target engagement. |
The following diagram outlines a generalized workflow for cellular selectivity profiling, integrating principles from the methods described above. This workflow is agnostic to the specific compound and can be adapted for profiling MEN 10208.
To locate the specific information you need, I suggest the following steps:
You can use several well-established methods to obtain the binding kinetics data for your comparison guide. The table below summarizes the key techniques, their principles, and applications.
| Method | Basic Principle | Typical Application & Output | Key Considerations |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) [1] | Real-time, label-free measurement of biomolecular interactions by detecting changes in refractive index near a sensor surface. | Measures association ((k_{on})) and dissociation ((k_{off})) rate constants, and calculates equilibrium dissociation constant ((K_D)). Ideal for protein-ligand, antibody-antigen interactions. | Can be run in Multi-Cycle Kinetics (MCK) or Single-Cycle Kinetics (SCK) modes. SCK is faster and better for ligands that are difficult to regenerate. [1] |
| Stopped-Flow Fluorescence [2] | Rapid mixing of reactants and monitoring of fluorescence change (intensity or lifetime) over time on a millisecond timescale. | Measures reaction rates for fast-binding processes. Used to study binding events, like small molecules (e.g., curcuminoids) to proteins (e.g., serum albumin). [2] | Fluorescence lifetime is more robust than intensity, as it is unaffected by photobleaching or signal fluctuations. [2] |
| Native Mass Spectrometry [3] | Gentle ionization to transfer intact protein-ligand complexes from solution to the gas phase for mass analysis. | Determines binding stoichiometry and affinity ((K_D)). Can be applied directly to complex mixtures and tissue samples without prior protein purification. [3] | A recently developed dilution method allows for (K_D) estimation without prior knowledge of protein concentration. [3] |
| Radioligand / Fluorescent Ligand Binding [4] | Measures the binding kinetics of labeled ligands (radioactive or fluorescent) to receptors, often in cell membranes or live cells. | Determines (k_{on}), (k_{off}), and (K_D). NanoBRET is a proximity assay that allows for real-time kinetic measurements in live cells. [4] | The Motulsky-Mahan method allows the kinetics of unlabeled competitors to be quantified by their effect on a labeled tracer's binding. [4] |
| Computational Simulations [5] | Uses molecular dynamics (MD) simulations to model the physical movements of atoms and molecules over time. | Predicts binding pathways, residence times, and absolute rate constants. Methods include steered MD and Markov State Models. [5] | These are predictive methods that can provide atomic-level insights but are computationally expensive and challenging. [5] |
The following diagram illustrates a generalized workflow for a kinetic binding experiment, which is common to several of the methods above, particularly SPR.